molecular formula C17H21ClN2O4 B14152079 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide CAS No. 958944-26-8

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide

Cat. No.: B14152079
CAS No.: 958944-26-8
M. Wt: 352.8 g/mol
InChI Key: BUBNWQTYHRMCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dioxopyrrolidinyl moiety, and a hydroxyheptanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide typically involves multiple steps, starting with the preparation of the core dioxopyrrolidinyl structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the hydroxyheptanamide chain is attached through amide bond formation. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids, with solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide
  • N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-iodobenzohydrazide

Uniqueness

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide stands out due to its hydroxyheptanamide chain, which imparts unique chemical and biological properties. This differentiates it from similar compounds that may have different substituents or functional groups, leading to variations in their reactivity and applications .

Properties

CAS No.

958944-26-8

Molecular Formula

C17H21ClN2O4

Molecular Weight

352.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide

InChI

InChI=1S/C17H21ClN2O4/c1-2-3-4-5-6-15(21)20(24)14-11-16(22)19(17(14)23)13-9-7-12(18)8-10-13/h7-10,14,24H,2-6,11H2,1H3

InChI Key

BUBNWQTYHRMCGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl)O

solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.